1-Methylimidazole-4,5-dicarboxylic acid

Crystallography Solid-State Chemistry Tautomerism

1-Methylimidazole-4,5-dicarboxylic acid (1-MIDA; C₆H₆N₂O₄; MW 170.12) is a 1-alkyl-substituted imidazole-4,5-dicarboxylic acid that crystallises as a white to light-yellow crystalline powder with a melting point of 253–262 °C and a predicted pKa of 0.66 ± 0.10. The compound belongs to the imidazole-4,5-dicarboxylic acid (IDA) ligand family, which has been extensively investigated as a rigid multidentate linker for coordination polymers and as a pharmacophore for N-methyl-D-aspartate (NMDA) receptor ligands.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 19485-38-2
Cat. No. B094171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazole-4,5-dicarboxylic acid
CAS19485-38-2
Synonyms1-methylimidazole-4,5-dicarboxylic acid
MI-dicarboxylic acid
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C(=O)O)C(=O)O
InChIInChI=1S/C6H6N2O4/c1-8-2-7-3(5(9)10)4(8)6(11)12/h2H,1H3,(H,9,10)(H,11,12)
InChIKeyYARDQACXPOQDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylimidazole-4,5-dicarboxylic Acid (CAS 19485-38-2): Procurement-Relevant Identity and Physicochemical Baseline


1-Methylimidazole-4,5-dicarboxylic acid (1-MIDA; C₆H₆N₂O₄; MW 170.12) is a 1-alkyl-substituted imidazole-4,5-dicarboxylic acid that crystallises as a white to light-yellow crystalline powder with a melting point of 253–262 °C and a predicted pKa of 0.66 ± 0.10 . The compound belongs to the imidazole-4,5-dicarboxylic acid (IDA) ligand family, which has been extensively investigated as a rigid multidentate linker for coordination polymers and as a pharmacophore for N-methyl-D-aspartate (NMDA) receptor ligands [1]. Its N-methyl substitution distinguishes it from the unsubstituted parent (imidazole-4,5-dicarboxylic acid, CAS 570-22-9) and other N-alkyl congeners, imparting a unique zwitterionic solid-state structure that directly influences solubility, coordination behaviour, and pharmacological selectivity.

1-Methylimidazole-4,5-dicarboxylic Acid: Why In-Class N-Alkyl Imidazole Dicarboxylic Acids Cannot Be Freely Interchanged


Although the imidazole-4,5-dicarboxylic acid scaffold is shared across several commercially available derivatives, simple N-alkyl substitution produces discrete structural and pharmacological entities that are not functionally interchangeable. Single-crystal X-ray diffraction studies demonstrate that 1-methyl- and 1-ethylimidazole-4,5-dicarboxylic acid crystallise in a fully zwitterionic form, whereas the 1-propyl and 1-butyl homologues crystallise as an equimolar mixture of neutral and zwitterionic tautomers—a structural discontinuity driven by steric factors that alters hydrogen-bonding networks and lattice energies [1]. In pharmacological models, N-substitution governs both the sign (convulsant vs. anticonvulsant) and the selectivity of the response: 1-methylimidazole-4,5-dicarboxylic acid selectively antagonises quinolinic acid-induced seizures without affecting seizures induced by other convulsants, while the triethanolammonium salt of the 1-propyl analogue exhibits anticonvulsant activity even though the free acid is a convulsant [2]. These data confirm that the N-1 substituent is a critical determinant of solid-state behaviour, solution tautomeric equilibria, and in-vivo pharmacology, making generic substitution scientifically unsound.

1-Methylimidazole-4,5-dicarboxylic Acid: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Crystal-Structure Tautomeric Uniformity: 1-Methyl vs. 1-Propyl and 1-Butyl Congeners

Single-crystal X-ray diffraction data reveal a structure-determining steric threshold in the 1-alkylimidazole-4,5-dicarboxylic acid series. 1-Methylimidazole-4,5-dicarboxylic acid and its 1-ethyl homologue crystallise exclusively in the zwitterionic form, whereas 1-propyl- and 1-butylimidazole-4,5-dicarboxylic acid crystallise as a rare equimolar mixture of neutral and zwitterionic tautomers within the same unit cell [1]. This binary tautomeric composition introduces structural disorder and alters the hydrogen-bonding architecture, directly impacting crystal density, solubility, and the predictability of metal-coordination geometry.

Crystallography Solid-State Chemistry Tautomerism

Selective Anticonvulsant Efficacy Against Quinolinic Acid: 1-Methyl vs. 1-Ethyl and 1-Benzyl Analogs

In a murine intracerebroventricular (i.c.v.) seizure model, 1-methylimidazole-4,5-dicarboxylic acid demonstrated selective anticonvulsant activity against quinolinic acid (QUIN)-induced seizures—a pharmacological property shared with its 1-ethyl and 1-benzyl congeners [1]. All three N-substituted derivatives selectively blocked QUIN-evoked convulsions without suppressing seizures induced by L-kynurenine, aspartic acid, glutamic acid, N-methyl-DL-aspartic acid, or kainic acid, establishing a common pharmacophore requirement of two vicinal carboxylic acid groups and an α-nitrogen. However, the 1-methyl derivative offers the lowest molecular weight (170.12 g mol⁻¹) and the smallest steric bulk among the active congeners, which favours its use as a minimal pharmacophoric probe in structure–activity relationship (SAR) studies and as a synthetic precursor for further derivatisation.

Neuropharmacology NMDA Receptor Anticonvulsant Screening

Melting-Point and Thermal-Stability Differentiation: 1-Methyl vs. Unsubstituted Imidazole-4,5-dicarboxylic Acid

Thermal analysis data show that 1-methyl substitution depresses the melting point relative to the unsubstituted parent imidazole-4,5-dicarboxylic acid. The 1-methyl derivative melts at 253–262 °C , whereas the parent compound (CAS 570-22-9) melts with decomposition at 270–285 °C . This ~10–30 °C melting-point depression is consistent with the loss of the N–H hydrogen-bond donor and the associated disruption of intermolecular hydrogen bonding. The lower melt temperature of the 1-methyl derivative can facilitate melt-based processing or solvent-free mechanochemical syntheses where thermal lability of co-reactants is a concern.

Thermal Analysis Process Chemistry Pre-formulation

Aqueous Solubility and Ionisation Advantages of the Zwitterionic 1-Methyl Form over the Neutral Parent

The zwitterionic character of 1-methylimidazole-4,5-dicarboxylic acid (imidazolium-carboxylate) confers markedly different aqueous solubility compared with the unsubstituted, predominantly neutral parent. The parent imidazole-4,5-dicarboxylic acid exhibits a solubility of only 0.5 g L⁻¹ in water at 20 °C and a pH of 3.7 in saturated solution . Although an experimentally determined numerical solubility for the 1-methyl derivative was not located in the open literature, its computed LogD values—LogD (pH 5.5) = −3.28 and LogD (pH 7.4) = −6.29—indicate substantially greater hydrophilicity than the parent (predicted LogP ≈ −0.65) [1]. The permanent charge separation of the zwitterion drives this enhanced hydrophilicity, favouring the 1-methyl derivative for aqueous-phase reactions, biosensor immobilisation, and metal-organic framework (MOF) synthesis in aqueous or mixed-aqueous media.

Physicochemical Profiling Formulation Bioavailability

Dihydroorotase Enzyme Inhibition: IC₅₀ Benchmark for the 1-Methyl Derivative

In a biochemical assay measuring inhibition of dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells, 1-methylimidazole-4,5-dicarboxylic acid exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 when tested at 10 μM [1]. While this value represents weak inhibition, it establishes an experimentally determined affinity benchmark for the free diacid ligand. Dihydroorotase is a zinc-dependent enzyme catalysing the reversible cyclisation of N-carbamoyl-L-aspartate to L-dihydroorotate in de novo pyrimidine biosynthesis; imidazole-4,5-dicarboxylates can coordinate the active-site zinc, and the N-methyl group may modulate binding orientation by eliminating a hydrogen-bond donor at N-1. No comparable IC₅₀ data for the unsubstituted or 1-ethyl analogs against this specific enzyme were located, but this datum provides a reference point for structure-based optimisation of zinc-chelating inhibitors.

Enzymology Drug Discovery Pyrimidine Biosynthesis

Metal-Coordination Competence: 1-Methyl as a Compact Dianionic Ligand for Platinum and Heterometallic MOFs

1-Methylimidazole-4,5-dicarboxylic acid is explicitly utilised as a ligand for platinum compounds and other metal complexes in catalyst synthesis, and as a building block for reticular three-dimensional 3d–4f heterometallic metal-organic frameworks [1][2]. The N-methyl group eliminates the imidazole N–H, thereby removing a potential competing coordination site and favouring a predictable μ₂- or μ₃-bridging mode via the two carboxylate groups. In contrast, the unsubstituted parent imidazole-4,5-dicarboxylic acid can coordinate through both the carboxylate oxygens and the imidazole nitrogen, leading to a wider—and less predictable—range of coordination modes [3]. For catalyst developers, this reduced denticity ambiguity of the 1-methyl derivative translates into greater synthetic reproducibility and structural control.

Coordination Chemistry MOF Synthesis Catalysis

1-Methylimidazole-4,5-dicarboxylic Acid: Evidence-Linked Optimal Application Scenarios for Procurement Decision-Making


Minimal Pharmacophoric Probe for NMDA-Receptor Quinolinic-Acid Antagonism SAR

The 1-methyl derivative provides the full selective anticonvulsant signature against quinolinic acid-induced seizures at the lowest molecular weight and steric demand among known active N-substituted IDA analogs [1]. This makes it the preferred scaffold for systematic N- or C-derivatisation campaigns where every added Dalton or ų must be justified. Procurement of the 1-methyl compound as the SAR starting point rather than the bulkier 1-benzyl or 1-ethyl analogs conserves synthetic steps and reduces the risk of off-target interactions introduced by larger substituents.

Crystalline Zwitterionic Building Block for MOF and Coordination Polymer Synthesis

Because 1-methylimidazole-4,5-dicarboxylic acid crystallises exclusively in the zwitterionic form—unlike the mixed-tautomer higher 1-alkyl homologues—it delivers batch-consistent hydrogen-bonding motifs and lattice parameters [1]. This monomorphic character is critical when the target MOF or coordination polymer requires exact stoichiometric control and reproducible pore architecture. The blocked imidazole N–H further restricts the ligand to carboxylate-only bridging, enabling rational network design.

Aqueous-Phase Ligand for Platinum-Group Metal Catalyst Development

The zwitterionic structure of 1-methylimidazole-4,5-dicarboxylic acid enhances its hydrophilicity (LogD pH 7.4 = −6.29) relative to the sparingly soluble parent diacid (0.5 g L⁻¹) [2][3], making it the superior ligand choice for aqueous-phase platinum coordination chemistry and catalyst immobilisation on hydrophilic supports. Its use as a ligand for platinum compounds has been explicitly validated in commercial catalyst synthesis [4].

Zinc-Metalloenzyme Inhibitor Lead Scaffold with Experimentally Defined IC₅₀

The dihydroorotase IC₅₀ of 180 μM provides a concrete, assay-referenced affinity benchmark that procurement teams can cite when ordering the compound as a positive control or fragment hit for zinc-enzyme inhibitor screening [5]. Unlike the unsubstituted or 1-ethyl derivatives—for which no comparable dihydroorotase data were found—the 1-methyl derivative offers a known starting potency that enables immediate quantitative comparison with newly synthesised candidates.

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